Lipophilicity (XLogP3) Comparison: Optimized Balance Between Solubility and Permeability
The target compound exhibits a calculated XLogP3 of 2.6, which lies between the more hydrophilic pyrimidinyloxy analog (XLogP3 = 1.6) and the more lipophilic benzothiophene analog (XLogP3 = 4.2) [1][2][3]. This intermediate lipophilicity, falling within the optimal range (1-3) for oral druglikeness, suggests a favorable balance for both aqueous solubility and passive membrane permeability, potentially reducing non-specific binding compared to the highly lipophilic benzothiophene variant.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone: 1.6; Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: 4.2 |
| Quantified Difference | +1.0 vs. pyrimidine analog; -1.6 vs. benzothiophene analog |
| Conditions | Computed by XLogP3 algorithm via PubChem and Kuujia (in silico prediction) |
Why This Matters
Lipophilicity directly influences compound solubility, passive membrane permeability, and the risk of promiscuous binding, making it a critical parameter for selecting appropriate candidates for biochemical and cell-based assays.
- [1] PubChem Compound Summary for CID 92091064, (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia Product Page for CAS 2034296-89-2, (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone. Kuujia.com (2025). View Source
- [3] Kuujia Product Page for CAS 1903418-12-1, Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone. Kuujia.com (2025). View Source
